7-溴-1H-吲唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

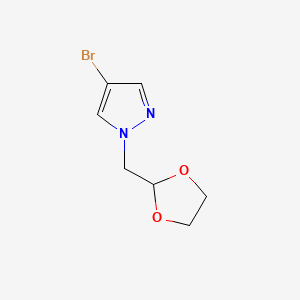

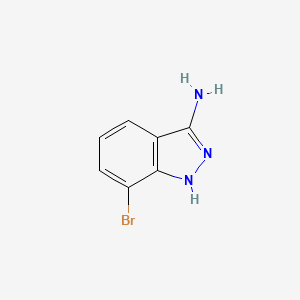

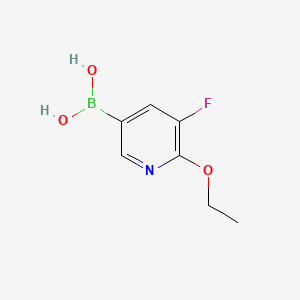

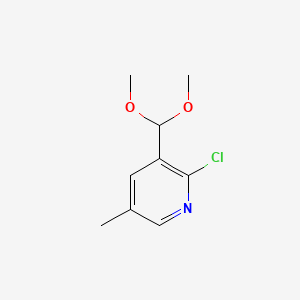

7-Bromo-1H-indazol-3-amine is a chemical compound with the empirical formula C7H6BrN3. Its molecular weight is 212.05 . It is a solid substance .

Synthesis Analysis

There are several synthetic approaches to 1H-indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .Molecular Structure Analysis

The molecular structure of 7-Bromo-1H-indazol-3-amine is represented by the SMILES stringNC1=NNC2=C(C=CC=C12)Br . Chemical Reactions Analysis

Indazole compounds have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis . In a study, 38 1H-indazole-3-amine derivatives were designed, synthesized, and evaluated for their cytotoxic potential against various cell lines .Physical And Chemical Properties Analysis

7-Bromo-1H-indazol-3-amine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources.科学研究应用

合成技术

- 钯催化Suzuki–Miyaura偶联反应:7-溴-1H-吲唑-3-胺衍生物可以在微波辅助条件下通过钯催化的Suzuki–Miyaura偶联反应高效合成(Wang et al., 2015)。

不对称催化潜力

- 新的螺环膦氧唑啉:该化合物在新的螺环膦氧唑啉的合成中发挥作用,这些化合物在不对称钯催化的烯丙胺化反应中展现出潜力(Gao et al., 2018)。

钯催化环化

- β-溴-α,β-不饱和酮的钯催化环化:7-溴-1H-吲唑-3-胺参与了钯催化的环化过程,有助于合成各种芳基胺和N-杂环化合物(Lee & Cho, 2012)。

保护和偶联反应

- 区域选择性保护和随后的胺偶联反应:该化合物用于区域选择性保护和偶联反应,生成吲唑的新衍生物(Slade et al., 2009)。

抑制一氧化氮合酶

- 抑制一氧化氮合酶同工酶:7-溴-1H-吲唑-3-胺衍生物,如3-溴7-硝基吲唑,已被研究其对一氧化氮合酶(NOS)酶活性的强效抑制作用(Bland-Ward & Moore, 1995)。

3-取代吲唑的合成

- 钯催化的分子内胺化:使用钯催化的分子内胺化2-溴苯基腙衍生物的高效方法制备3-取代吲唑(Inamoto et al., 2004)。

银介导的分子内氧化C–H胺化

- 1H-吲唑的合成:银(I)介导的分子内氧化C–H胺化技术实现了各种3-取代吲唑的构建(Park et al., 2021)。

安全和危害

未来方向

Indazole compounds have attracted great attention due to their diverse biological activities . The study indicates that compound 6o, an indazole derivative, could be a promising scaffold to develop an effective and low-toxic anticancer agent . This suggests that the medicinal properties of indazole compounds like 7-Bromo-1H-indazol-3-amine have to be explored further for the treatment of various pathological conditions.

作用机制

- Lenacapavir primarily targets the HIV-1 capsid protein , disrupting its function and inhibiting viral replication .

- However, its downstream effects likely involve interference with viral capsid assembly and disassembly processes, ultimately hindering viral replication .

- Cellular effects include reduced viral replication, decreased infectivity, and potential immune system recognition of the defective virions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

It is known that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . This suggests that 7-Bromo-1H-indazol-3-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Indazole derivatives have been shown to have antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

7-bromo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDLGMVAZJRKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720969 |

Source

|

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234616-28-4 |

Source

|

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)